molecular formula C15H11BrN2O2S B324586 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B324586
M. Wt: 363.2 g/mol
InChI Key: NICYGDZZTIXOFW-UHFFFAOYSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is an organic compound with the molecular formula C15H11BrN2O2S It is known for its unique structure, which includes a brominated naphthalene ring and a thiazole ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromo-2-naphthol.

    Formation of Naphthyl Ether: 1-bromo-2-naphthol is reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.

    Thiazole Formation: The acetic acid derivative is then reacted with thioamide to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the thiazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-naphthyl)oxy]-N-(1,3-thiazol-2-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-[(1-bromo-2-naphthyl)oxy]-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide.

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both a brominated naphthalene ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H11BrN2O2S/c16-14-11-4-2-1-3-10(11)5-6-12(14)20-9-13(19)18-15-17-7-8-21-15/h1-8H,9H2,(H,17,18,19)

InChI Key

NICYGDZZTIXOFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=NC=CS3

Origin of Product

United States

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